Cas no 2228539-53-3 (tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)
tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate
- 2228539-53-3
- EN300-1903032
- tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate
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- Inchi: 1S/C11H19N3O3/c1-7(8-6-13-9(12)16-8)14(5)10(15)17-11(2,3)4/h6-7H,1-5H3,(H2,12,13)
- InChI Key: OKJCWBRPRUCGEH-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C)C1=CN=C(N)O1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 241.14264148g/mol
- Monoisotopic Mass: 241.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 81.6Ų
tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1903032-1g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 1g |
$1214.0 | 2023-09-18 | ||
| Enamine | EN300-1903032-5g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 5g |
$3520.0 | 2023-09-18 | ||
| Enamine | EN300-1903032-10g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 10g |
$5221.0 | 2023-09-18 | ||
| Enamine | EN300-1903032-0.05g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 0.05g |
$1020.0 | 2023-09-18 | ||
| Enamine | EN300-1903032-0.1g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 0.1g |
$1068.0 | 2023-09-18 | ||
| Enamine | EN300-1903032-0.25g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 0.25g |
$1117.0 | 2023-09-18 | ||
| Enamine | EN300-1903032-0.5g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 0.5g |
$1165.0 | 2023-09-18 | ||
| Enamine | EN300-1903032-1.0g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1903032-2.5g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 2.5g |
$2379.0 | 2023-09-18 | ||
| Enamine | EN300-1903032-5.0g |
tert-butyl N-[1-(2-amino-1,3-oxazol-5-yl)ethyl]-N-methylcarbamate |
2228539-53-3 | 5g |
$3520.0 | 2023-06-01 |
tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate
tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate: A Comprehensive Overview
The compound tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate, identified by the CAS number 2228539-53-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamates, which are widely used in agriculture as pesticides and in the pharmaceutical industry for drug development. The structure of this compound is characterized by a tert-butyl group, an oxazole ring, and a methyl group, making it a versatile molecule for further functionalization and exploration.
Recent studies have highlighted the importance of oxazole-containing compounds in drug discovery. The oxazole ring, a five-membered heterocyclic structure with two adjacent heteroatoms (one oxygen and one nitrogen), is known for its stability and ability to participate in hydrogen bonding. In the case of tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate, the oxazole moiety is substituted with an amino group at position 2 and connected to a carbamate group via an ethyl chain. This unique structure allows for potential interactions with biological targets, making it a promising candidate for pharmacological applications.
The synthesis of this compound involves a multi-step process that typically includes the formation of the oxazole ring followed by the introduction of the amino and carbamate groups. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions, which are critical in constructing the carbon-nitrogen bonds within the molecule.
In terms of applications, tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate has shown potential as an intermediate in drug design. Its ability to act as a bioisostere—a structural analog that retains biological activity while altering physical properties—makes it valuable in optimizing drug candidates. Additionally, its carbamate group can serve as a leaving group in subsequent reactions, enabling further functionalization and diversification of its structure.
Recent research has also explored the use of this compound in materials science. The oxazole moiety's ability to form hydrogen bonds has led to investigations into its role in supramolecular chemistry. By incorporating this compound into self-assembling systems, scientists aim to develop novel materials with tailored properties for applications in electronics and sensing technologies.
The stability and reactivity of tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate have been extensively studied under various conditions. Computational chemistry methods have provided insights into its electronic structure and reactivity profiles. These studies have revealed that the molecule's tert-butyl group contributes significantly to its steric bulk, influencing both its chemical reactivity and biological interactions.
In conclusion, tert-butyl N-1-(2-amino-1,3-oxazol-5-yll)ethyl-N-methylcarbamate is a versatile compound with diverse applications across multiple disciplines. Its unique structure, derived from an oxazole ring and a carbamate group, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new synthetic methods and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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